Cas no 1017778-14-1 (3-Ethoxy-2,4-difluorophenol)

3-Ethoxy-2,4-difluorophenol is a fluorinated phenolic compound characterized by its ethoxy and difluoro substituents, which enhance its reactivity and selectivity in synthetic applications. This intermediate is particularly valuable in pharmaceutical and agrochemical synthesis, where its unique electronic properties facilitate the construction of complex molecular frameworks. The presence of fluorine atoms improves metabolic stability and bioavailability in derived compounds, while the ethoxy group offers versatility in further functionalization. Its high purity and well-defined structure make it a reliable building block for precision chemistry. Suitable for use under controlled conditions, it is handled with standard safety protocols for fluorinated aromatic compounds.
3-Ethoxy-2,4-difluorophenol structure
3-Ethoxy-2,4-difluorophenol structure
商品名:3-Ethoxy-2,4-difluorophenol
CAS番号:1017778-14-1
MF:C8H6O2F2-2
メガワット:172.129
MDL:MFCD09258727
CID:3161237
PubChem ID:46737644

3-Ethoxy-2,4-difluorophenol 化学的及び物理的性質

名前と識別子

    • 3-Ethoxy-2,4-difluorophenol
    • JS-4726
    • AKOS006330113
    • MFCD09258727
    • 1017778-14-1
    • CS-0207513
    • 3-ETHOXY-2,4-DIFLUOROPHENOL
    • MDL: MFCD09258727
    • インチ: InChI=1S/C8H8F2O2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3
    • InChIKey: CCNBSCYSXFZNAU-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=C(C=CC(=C1F)O)F

計算された属性

  • せいみつぶんしりょう: 174.04923582g/mol
  • どういたいしつりょう: 174.04923582g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

3-Ethoxy-2,4-difluorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC303064-25g
3-Ethoxy-2,4-difluorophenol
1017778-14-1 98%
25g
£499.00 2025-02-21
TRC
E107125-500mg
3-Ethoxy-2,4-difluorophenol
1017778-14-1
500mg
$ 195.00 2022-06-05
Apollo Scientific
PC303064-5g
3-Ethoxy-2,4-difluorophenol
1017778-14-1 98%
5g
£154.00 2025-02-21
abcr
AB264472-5g
3-Ethoxy-2,4-difluorophenol, 97%; .
1017778-14-1 97%
5g
€314.10 2024-04-21
A2B Chem LLC
AI05384-10g
3-Ethoxy-2,4-difluorophenol
1017778-14-1 96%
10g
$391.00 2024-04-20
1PlusChem
1P00HA20-10g
3-Ethoxy-2,4-difluorophenol
1017778-14-1
10g
$439.00 2023-12-27
A2B Chem LLC
AI05384-1g
3-Ethoxy-2,4-difluorophenol
1017778-14-1 96%
1g
$80.00 2024-04-20
abcr
AB264472-5 g
3-Ethoxy-2,4-difluorophenol; 97%
1017778-14-1
5g
€314.10 2022-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32360-1g
3-Ethoxy-2,4-difluorophenol, 97%
1017778-14-1 97%
1g
¥2626.00 2023-03-02
TRC
E107125-1000mg
3-Ethoxy-2,4-difluorophenol
1017778-14-1
1g
$ 315.00 2022-06-05

3-Ethoxy-2,4-difluorophenol 関連文献

3-Ethoxy-2,4-difluorophenolに関する追加情報

Professional Introduction to 3-Ethoxy-2,4-difluorophenol (CAS No. 1017778-14-1) in Modern Chemical and Pharmaceutical Research

3-Ethoxy-2,4-difluorophenol, identified by the chemical identifier CAS No. 1017778-14-1, is a fluorinated aromatic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to the class of halogenated phenols, which are widely studied for their diverse biological activities and industrial utility. The presence of both ethoxy and fluorine substituents in its molecular structure imparts distinct electronic and steric effects, making it a versatile scaffold for further chemical modifications and functionalization.

The synthesis of 3-Ethoxy-2,4-difluorophenol involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to construct the desired fluorinated aromatic core. The introduction of fluorine atoms at the 2- and 4-positions enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Furthermore, the ethoxy group at the 3-position provides a site for further derivatization, enabling the development of novel analogs with tailored biological properties.

In recent years, 3-Ethoxy-2,4-difluorophenol has been explored as a key intermediate in the development of pharmaceutical agents targeting various diseases. Its structural features make it a promising candidate for inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preclinical studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects by modulating these enzymatic activities. Additionally, its potential role in antiviral and anticancer therapies has been investigated, with preliminary findings suggesting its ability to interfere with viral replication and induce apoptosis in cancer cells.

The fluorinated aromatic moiety is particularly noteworthy due to its ability to influence drug-receptor interactions. Fluorine atoms can alter the electronic properties of a molecule, leading to enhanced binding affinity and selectivity. This property has been leveraged in the design of next-generation therapeutics where precise molecular interactions are crucial for efficacy. For instance, 3-Ethoxy-2,4-difluorophenol derivatives have been shown to exhibit higher affinity for certain protein targets compared to their non-fluorinated counterparts. This underscores the importance of fluorine chemistry in medicinal drug development.

Recent advancements in computational chemistry have further facilitated the exploration of 3-Ethoxy-2,4-difluorophenol's potential applications. Molecular modeling techniques have been used to predict the binding modes of this compound with various biological targets, providing insights into its mechanism of action. These computational studies have guided experimental efforts by identifying optimal modifications that can enhance its pharmacological properties. Moreover, machine learning algorithms have been employed to screen large libraries of derivatives for novel bioactive compounds based on the scaffold provided by 3-Ethoxy-2,4-difluorophenol.

The pharmaceutical industry has also recognized the industrial significance of 3-Ethoxy-2,4-difluorophenol as a building block for synthesizing complex drug molecules. Its versatility allows for the creation of diverse chemical entities with potential therapeutic value across multiple therapeutic areas. Companies specializing in custom synthesis have begun offering 3-Ethoxy-2,4-difluorophenol as a starting material for contract research organizations (CROs) and pharmaceutical companies engaged in drug discovery programs. This trend reflects the growing demand for high-quality intermediates that can accelerate the development of new drugs.

Environmental considerations have also influenced the research landscape surrounding 3-Ethoxy-2,4-difluorophenol. Sustainable synthetic routes that minimize waste and reduce energy consumption are being prioritized to align with green chemistry principles. Innovations such as flow chemistry and biocatalysis have been explored as alternative methods for producing this compound efficiently while adhering to environmental regulations. These efforts not only enhance sustainability but also improve cost-effectiveness by optimizing production processes.

The future prospects of 3-Ethoxy-2,4-difluorophenol appear promising as ongoing research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the discovery of novel therapeutics derived from this versatile compound. As computational tools become more sophisticated and sustainable practices gain traction, the role of 3-Ethoxy-2,4-difluorophenol in advancing chemical biology is poised to expand further.

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Amadis Chemical Company Limited
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